Colesevelam

Description

BenchChem offers high-quality Colesevelam suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Colesevelam including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(chloromethyl)oxirane;prop-2-en-1-amine;N-prop-2-enyldecan-1-amine;trimethyl-[6-(prop-2-enylamino)hexyl]azanium;chloride;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H27N.C12H27N2.C3H5ClO.C3H7N.2ClH/c1-3-5-6-7-8-9-10-11-13-14-12-4-2;1-5-10-13-11-8-6-7-9-12-14(2,3)4;4-1-3-2-5-3;1-2-3-4;;/h4,14H,2-3,5-13H2,1H3;5,13H,1,6-12H2,2-4H3;3H,1-2H2;2H,1,3-4H2;2*1H/q;+1;;;;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTAKZNRDSPNOAU-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCNCC=C.C[N+](C)(C)CCCCCCNCC=C.C=CCN.C1C(O1)CCl.Cl.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H67Cl3N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

618.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Insoluble | |

| Record name | Colesevelam | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00930 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

182815-44-7, 182815-43-6 | |

| Record name | Colesevelam hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=182815-44-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Colesevelam hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0182815447 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Colesevelam | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00930 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Foundational & Exploratory

An In-Depth Technical Guide to the Characterization of Colesevelam's Polymer Structure

Abstract

Colesevelam hydrochloride is a non-absorbed, polymeric bile acid sequestrant employed in the management of hypercholesterolemia and type 2 diabetes mellitus.[1][2][3] Its therapeutic efficacy is intrinsically linked to its complex, cross-linked polymeric structure. This guide provides a comprehensive technical overview of the essential analytical methodologies for the thorough characterization of colesevelam's polymer structure. Tailored for researchers, scientists, and drug development professionals, this document delves into the causality behind experimental choices, offering field-proven insights into spectroscopic, chromatographic, and thermal analysis techniques. The protocols described herein are designed to establish a self-validating system for ensuring the identity, purity, and structural integrity of this complex therapeutic agent.

Introduction: The Architectural Basis of Colesevelam's Mechanism of Action

Colesevelam is a synthetic polymer engineered to bind bile acids in the gastrointestinal tract with high affinity and specificity.[4][5] This interaction interrupts the enterohepatic circulation of bile acids, compelling the liver to upregulate the conversion of cholesterol into new bile acids.[2][6] This increased demand for cholesterol leads to a reduction in low-density lipoprotein cholesterol (LDL-C) levels in the bloodstream.[2][6]

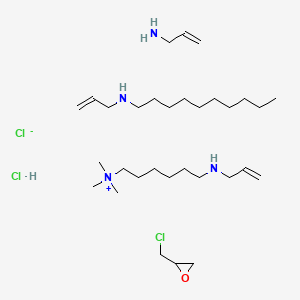

The polymer's unique structure is central to its function. Colesevelam is synthesized from polyallylamine hydrochloride, which is then cross-linked with epichlorohydrin.[1][2] The resulting three-dimensional network is further modified by alkylation with 1-bromodecane and (6-bromohexyl)-trimethylammonium bromide.[1][2] This intricate synthesis yields a hydrogel with both hydrophobic and cationic sites, optimized for binding anionic and hydrophobic bile acids.[4][7]

Given that colesevelam is a non-absorbed polymer, its safety and efficacy are directly tied to its physicochemical properties.[1][2] Therefore, rigorous characterization of its polymeric structure is a critical aspect of quality control and regulatory compliance.[8][9]

The Building Blocks: Deconstructing the Colesevelam Polymer

The structure of colesevelam is not a simple linear chain but a complex, cross-linked network.[1][7] It is composed of four key monomeric units, as depicted in the diagram below. The relative ratios of these units are crucial for the drug's performance.

Figure 1: Conceptual diagram of the monomeric units and modifications of the colesevelam polymer.

The U.S. Food and Drug Administration (FDA) provides guidance on the expected ratios of these units, which is essential for establishing the sameness of generic versions of the drug.[10]

A Multi-faceted Approach to Characterization: The Analytical Toolkit

Due to the insoluble and cross-linked nature of colesevelam, a combination of analytical techniques is necessary for a comprehensive characterization.[7][11][12][13][14] No single method can provide a complete picture; instead, data from multiple orthogonal techniques must be integrated.

Figure 2: Integrated analytical workflow for colesevelam characterization.

Spectroscopic Characterization: Unveiling the Chemical Fingerprint

Spectroscopic techniques are fundamental for confirming the chemical identity and functional group composition of the colesevelam polymer.

Causality: FTIR is a rapid and non-destructive technique that provides a unique "fingerprint" of the polymer by identifying its functional groups.[15] It is particularly useful for confirming the presence of key structural components and for lot-to-lot consistency checks.

Experimental Protocol:

-

Sample Preparation: A small amount of the dried colesevelam powder is intimately mixed with potassium bromide (KBr) and compressed into a thin pellet. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used for direct analysis of the powder.

-

Data Acquisition: The FTIR spectrum is recorded over a range of 4000-400 cm⁻¹.

-

Data Analysis: The resulting spectrum is analyzed for characteristic absorption bands corresponding to the functional groups present in colesevelam.

Expected Data & Interpretation:

| Wavenumber (cm⁻¹) | Vibrational Mode | Corresponding Functional Group |

| ~3400 | N-H stretching | Primary and secondary amines |

| ~2930 & ~2850 | C-H stretching | Aliphatic chains (decyl groups) |

| ~1630 | N-H bending | Primary amines |

| ~1460 | C-H bending | Alkanes |

The presence of these characteristic peaks confirms the underlying polyallylamine structure and the incorporation of the decyl side chains.[16][17][18]

Causality: While solution-state NMR is not feasible due to colesevelam's insolubility, solid-state NMR (ssNMR) provides detailed structural information about the polymer in its native state. It can be used to confirm the covalent linkages and to estimate the ratios of the different monomeric units.

Experimental Protocol:

-

Sample Preparation: The dried colesevelam powder is packed into a zirconia rotor.

-

Data Acquisition: ¹³C Cross-Polarization Magic Angle Spinning (CP-MAS) experiments are performed.

-

Data Analysis: The chemical shifts in the ¹³C spectrum are assigned to the different carbon environments within the polymer structure.

Expected Data & Interpretation: Resonances corresponding to the aliphatic carbons of the polyallylamine backbone, the decyl chains, and the trimethylammoniumhexyl groups can be identified and their relative intensities used to approximate the degree of alkylation.

Chromatographic Techniques: Assessing Polymer Size

Directly measuring the molecular weight of a cross-linked polymer like colesevelam is challenging. However, Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), can provide valuable information about the hydrodynamic volume of the polymer particles.[19][20][21][22]

Causality: SEC separates molecules based on their size in solution.[20][21][22] For cross-linked polymers, which are insoluble, SEC is performed on the swollen gel.[19] While it doesn't provide an absolute molecular weight, it is a powerful tool for comparing the particle size distribution between different batches.

Experimental Protocol:

-

Sample Preparation: Colesevelam is allowed to swell in a suitable aqueous buffer.

-

Instrumentation: An HPLC system equipped with an SEC column and a refractive index (RI) detector is used. The mobile phase must be carefully chosen to minimize non-size-exclusion effects.[23][24]

-

Data Acquisition: The swollen polymer suspension is injected into the SEC system.

-

Data Analysis: The elution profile is compared to that of a reference standard to assess consistency in particle size distribution.

Thermal Analysis: Probing Stability and Composition

Thermal analysis techniques provide insights into the thermal stability and composition of the polymer.

Causality: TGA measures the change in mass of a sample as a function of temperature.[25][26] It is used to determine the water content of the hydrogel and to assess its thermal stability.[25][26][27][28][29]

Experimental Protocol:

-

Sample Preparation: A small, accurately weighed amount of colesevelam is placed in a TGA pan.

-

Data Acquisition: The sample is heated under a controlled atmosphere (e.g., nitrogen) at a constant rate.

-

Data Analysis: The resulting thermogram shows weight loss at different temperatures, corresponding to the loss of water and the decomposition of the polymer.

Expected Data & Interpretation:

| Temperature Range (°C) | Event | Interpretation |

| < 150 | Weight Loss | Evaporation of bound water |

| > 200 | Weight Loss | Decomposition of the polymer backbone |

The percentage of weight loss below 150°C corresponds to the water content of the hydrogel. The onset temperature of decomposition is an indicator of the polymer's thermal stability.[30]

Elemental Analysis

Causality: Elemental analysis provides the percentage of carbon, hydrogen, nitrogen, and chlorine in the polymer. This data is crucial for calculating the empirical formula of the repeating unit and for verifying the ratios of the different monomeric components.

Experimental Protocol:

-

Sample Preparation: A precisely weighed amount of the dried polymer is used.

-

Instrumentation: An elemental analyzer is used to combust the sample and quantify the resulting gases.

-

Data Analysis: The weight percentages of C, H, N, and Cl are used in conjunction with the known structures of the monomeric units to calculate their relative ratios.

Self-Validating Systems: Ensuring Trustworthiness

The trustworthiness of the characterization of colesevelam relies on a self-validating system where the results from orthogonal techniques are consistent and complementary. For example:

-

The ratios of the monomeric units determined by elemental analysis should be in agreement with the relative peak intensities observed in the solid-state NMR spectrum.

-

The water content determined by TGA should be consistent with the physical properties of the hydrogel.

-

Any changes in the synthesis process should be reflected in a predictable manner across the different analytical techniques.

Conclusion: A Holistic View of a Complex Polymer

The characterization of colesevelam's polymer structure requires a sophisticated, multi-technique approach. By understanding the "why" behind each analytical choice and by integrating the data from spectroscopic, chromatographic, thermal, and elemental analyses, a comprehensive and reliable picture of this complex therapeutic agent can be established. This in-depth understanding is paramount for ensuring product quality, consistency, and regulatory compliance, ultimately safeguarding patient safety and therapeutic efficacy.

References

-

Bártová, S., et al. (2022). IR-Supported Thermogravimetric Analysis of Water in Hydrogels. Frontiers in Chemistry. [Link]

-

Guttman, C. M., & Wallace, W. E. (n.d.). Characterization of Crosslinked Polymer Nanoparticles by Size-Exclusion Chromatography Coupled to Differential Viscometery. TechConnect Briefs. [Link]

-

Rajawasam, C. W. H., et al. (2024). Educational series: characterizing crosslinked polymer networks. Polymer Chemistry. [Link]

-

ResearchGate. (n.d.). Thermogravimetric analysis of hydrogels. [Link]

-

Rajawasam, C. W. H., et al. (2024). Educational series: characterizing crosslinked polymer networks. Research Collection. [Link]

-

Pulipati, V. P., et al. (2015). Colesevelam hydrochloride: evidence for its use in the treatment of hypercholesterolemia and type 2 diabetes mellitus with insights into mechanism of action. Expert Opinion on Drug Metabolism & Toxicology. [Link]

-

Wikipedia. (n.d.). Colesevelam. [Link]

-

Royal Society of Chemistry. (2023). Educational series: characterizing crosslinked polymer networks. RSC Publishing. [Link]

-

ResearchGate. (2016). TECHNIQUES FOR THE ANALYSIS OF CROSSLINKED POLYMERS. [Link]

-

OSTI.GOV. (2024). Educational series: characterizing crosslinked polymer networks. [Link]

-

U.S. Food and Drug Administration. (2021). Draft Guidance on Colesevelam Hydrochloride. [Link]

-

ResearchGate. (n.d.). Chemical structure of colesevelam hydrochloride. [Link]

-

ResearchGate. (n.d.). Thermogravimetric analysis curves of pure hydrogels (a) and silver... [Link]

-

JoVE. (2024). Video: Size-Exclusion Chromatography. [Link]

-

American Coatings Association. (n.d.). Size-Exclusion Chromatography Applied to Polymers and Coatings. [Link]

-

U.S. Food and Drug Administration. (2009). CHEMISTRY REVIEW(S). [Link]

-

ResearchGate. (n.d.). Thermogravimetric analysis (TGA) curve of the hydrogel, illustrating... [Link]

-

MDPI. (2020). Tuning the Surface Properties of Poly(Allylamine Hydrochloride)-Based Multilayer Films. [Link]

-

National Center for Biotechnology Information. (n.d.). Colesevelam Hydrochloride. PubChem. [Link]

-

Quora. (2023). Why is size exclusion chromatography limited to uncross-linked polymers?. [Link]

-

Pharmacompass. (n.d.). Colesevelam Hydrochloride | Drug Information, Uses, Side Effects, Chemistry. [Link]

-

ResearchGate. (n.d.). Fourier transform infrared spectrum (FTIR) results of allylamine,... [Link]

-

lookchem. (n.d.). Cas 182815-44-7,Colesevelam. [Link]

-

ResearchGate. (n.d.). Colesevelam hydrochloride: Synthesis and testing of a novel polymer gel pharmaceutical. [Link]

-

ScienceDirect. (n.d.). Regulatory aspects of polymers used and new polymers for oral medication of gastroretentive dosage forms. [Link]

-

ResearchGate. (n.d.). FTIR spectra of (a) allylamine, (b) PAlAm, (c) poly (allylamine hydrochloric acid). [Link]

-

MDPI. (2024). Development of Novel Cornstarch Hydrogel-Based Food Coolant and its Characterization. [Link]

-

National Center for Biotechnology Information. (2012). Effect of Colesevelam on Liver Fat Quantified by Magnetic Resonance in Nonalcoholic Steatohepatitis: A Randomized Controlled Trial. Hepatology. [Link]

-

Scientific.Net. (n.d.). Synthesis and Thermal Property of Poly(Allylamine Hydrochloride). [Link]

-

U.S. Food and Drug Administration. (n.d.). Regulatory and Scientific Considerations on Characterizations of Complex Polymeric Excipients. [Link]

-

Shodex HPLC Columns. (n.d.). Measurement of Molecular Weight Distribution of Poly(Allylamine) Hydrochloride (SB-806M HQ). [Link]

-

ResearchGate. (n.d.). FTIR spectra of poly(acrylic acid) (PAA); poly(allylamine hydrochloride) (PAH). [Link]

-

paint.org. (n.d.). An Overview of Size Exclusion Chromatography Applied to Polymers and Coatings. [Link]

-

Shodex. (n.d.). Measurement of Molecular Weight Distribution of Poly(Allylamine) Hydrochloride (SB-806M HQ). [Link]

-

National Center for Biotechnology Information. (2013). Atypical Mechanism of Glucose Modulation by Colesevelam in Patients with Type 2 Diabetes. Diabetes, Metabolic Syndrome and Obesity: Targets and Therapy. [Link]

-

Patsnap. (2024). What is the mechanism of Colesevelam Hydrochloride?. Synapse. [Link]

-

Patsnap. (2025). How to Verify Your Polymer's Biocompatibility Using FDA Guidelines. Eureka. [Link]

-

Spectroscopy Online. (2023). FT-IR Titration Unveils New Insights into Protonated Mono and Polyamine Solutions. [Link]

-

Contract Pharma. (2026). Strengthening Polymeric Excipient Quality in LAIs: The USP Approach. [Link]

-

Jordi Labs. (n.d.). Top Analytical Techniques for Characterizing Custom Polymers. [Link]

-

National Center for Biotechnology Information. (2012). Effect of colesevelam on liver fat quantified by magnetic resonance in nonalcoholic steatohepatitis: a randomized controlled trial. PubMed. [Link]

-

ResearchGate. (n.d.). (PDF) Effect of Colesevelam on Liver Fat Quantified by Magnetic Resonance in Nonalcoholic Steatohepatitis: A Randomized Controlled Trial. [Link]

-

Foster Corporation. (n.d.). Regulatory Considerations for Medical Polymers. [Link]

-

National Center for Biotechnology Information. (2019). A novel analytical approach towards in-vitro bile acid binding studies to Colesevelam Hydrochloride tablets: An ultra-high performance liquid chromatography tandem mass spectrometric method. PubMed. [Link]

-

National Center for Biotechnology Information. (n.d.). Solid-State NMR of Highly 13C-Enriched Cholesterol in Lipid Bilayers. PMC. [Link]

Sources

- 1. Colesevelam hydrochloride: evidence for its use in the treatment of hypercholesterolemia and type 2 diabetes mellitus with insights into mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Colesevelam - Wikipedia [en.wikipedia.org]

- 3. Colesevelam | 182815-44-7 [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. Atypical Mechanism of Glucose Modulation by Colesevelam in Patients with Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. What is the mechanism of Colesevelam Hydrochloride? [synapse.patsnap.com]

- 7. Educational series: characterizing crosslinked polymer networks - Polymer Chemistry (RSC Publishing) DOI:10.1039/D3PY00914A [pubs.rsc.org]

- 8. Redirecting [linkinghub.elsevier.com]

- 9. How to Verify Your Polymer’s Biocompatibility Using FDA Guidelines [eureka.patsnap.com]

- 10. accessdata.fda.gov [accessdata.fda.gov]

- 11. Educational series: characterizing crosslinked polymer networks - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. Research Collection | ETH Library [research-collection.ethz.ch]

- 13. researchgate.net [researchgate.net]

- 14. Educational series: characterizing crosslinked polymer networks (Journal Article) | OSTI.GOV [osti.gov]

- 15. resolvemass.ca [resolvemass.ca]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. briefs.techconnect.org [briefs.techconnect.org]

- 20. Video: Size-Exclusion Chromatography [jove.com]

- 21. paint.org [paint.org]

- 22. docs.paint.org [docs.paint.org]

- 23. shodexhplc.com [shodexhplc.com]

- 24. shodex.com [shodex.com]

- 25. Frontiers | IR-Supported Thermogravimetric Analysis of Water in Hydrogels [frontiersin.org]

- 26. researchgate.net [researchgate.net]

- 27. researchgate.net [researchgate.net]

- 28. researchgate.net [researchgate.net]

- 29. Development of Novel Cornstarch Hydrogel-Based Food Coolant and its Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Synthesis and Thermal Property of Poly(Allylamine Hydrochloride) | Scientific.Net [scientific.net]

An In-depth Technical Guide to the Mechanism of Action of Colesevelam on Bile Acid Metabolism

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Colesevelam hydrochloride represents a significant advancement in the class of bile acid sequestrants, offering a dual therapeutic benefit in managing hypercholesterolemia and type 2 diabetes mellitus. Its mechanism of action, while centered on the sequestration of bile acids within the gastrointestinal tract, initiates a cascade of metabolic events that extend beyond simple lipid lowering. This guide provides a detailed exploration of Colesevelam's molecular interactions, its profound impact on the enterohepatic circulation of bile acids, and the subsequent modulation of key signaling pathways, including the farnesoid X receptor (FXR) and TGR5 receptor systems. We will dissect the causality behind its lipid-lowering and glucose-lowering effects, supported by field-proven experimental methodologies and robust scientific evidence.

Introduction: The Central Role of Bile Acid Homeostasis

Bile acids are amphipathic steroid molecules synthesized from cholesterol in the liver. They undergo a highly efficient enterohepatic circulation, a process critical for dietary lipid absorption and cholesterol homeostasis. After synthesis in hepatocytes, primary bile acids (cholic acid and chenodeoxycholic acid) are conjugated, secreted into bile, and stored in the gallbladder. Upon food intake, they are released into the duodenum to emulsify fats. Over 95% of these bile acids are actively reabsorbed in the terminal ileum and returned to the liver via the portal circulation[1]. This recycling mechanism is tightly regulated, primarily by the nuclear hormone receptor FXR, which senses bile acid levels and represses their synthesis, thus maintaining a stable bile acid pool.

Colesevelam: A Structurally Enhanced Bile Acid Sequestrant

Colesevelam is a non-absorbable, water-insoluble polymer designed for high-affinity and high-capacity binding of bile acids in the intestine[2]. Unlike first-generation resins like cholestyramine, Colesevelam's structure incorporates hydrophobic side chains, which significantly enhance its ability to form non-absorbable complexes with bile acids[2][3][4]. This structural modification not only improves its binding efficacy but also contributes to a better gastrointestinal tolerability profile[2].

Core Mechanism: Interruption of Enterohepatic Circulation

The primary action of Colesevelam is its physical sequestration of bile acids within the intestinal lumen[2][5].

-

Binding: In the small intestine, the positively charged polymer avidly binds negatively charged bile acids, forming large, insoluble complexes[1][5].

-

Inhibition of Reabsorption: These complexes cannot be absorbed by the enterocytes in the terminal ileum[1][4].

-

Fecal Excretion: Consequently, the bound bile acids are eliminated from the body through fecal excretion, disrupting the normal enterohepatic circulation[1][3][6]. Studies have shown that Colesevelam treatment can increase fecal bile acid excretion by over 300%[3][6].

This interruption of bile acid return to the liver is the initiating event for Colesevelam's systemic metabolic effects.

Caption: Normal enterohepatic circulation of bile acids.

The Hepatic Response: Upregulation of Cholesterol Catabolism

The depletion of the returning bile acid pool triggers a robust compensatory response in the liver, fundamentally altering cholesterol metabolism.

Farnesoid X Receptor (FXR) De-repression

Bile acids are the natural ligands for FXR in the liver. High concentrations of reabsorbed bile acids activate FXR, which in turn represses the transcription of CYP7A1, the gene encoding cholesterol 7α-hydroxylase—the rate-limiting enzyme in the classic bile acid synthesis pathway[7]. By sequestering bile acids, Colesevelam reduces their return to the liver, leading to decreased FXR activation. This de-repression allows for a significant upregulation of CYP7A1 expression[4].

Enhanced LDL-Cholesterol Clearance

The increased activity of CYP7A1 drives the conversion of hepatic intracellular cholesterol into new bile acids to replenish the pool[2][4][5]. This heightened demand for cholesterol leads to the upregulation of hepatic LDL receptors (LDLR) on the surface of hepatocytes[4][5]. These receptors actively clear LDL-cholesterol (LDL-C) from the bloodstream, resulting in a clinically significant reduction in plasma LDL-C levels[2][4].

Caption: Colesevelam's mechanism for lowering LDL-cholesterol.

The Glycemic Control Mechanism: Beyond Lipid Lowering

Colesevelam is also approved to improve glycemic control in adults with type 2 diabetes, an effect mediated by distinct, yet related, pathways[4]. While the full picture is still being elucidated, a key mechanism involves the modulation of incretin hormones through bile acid-sensing receptors in the gut[8][9].

TGR5 Activation and GLP-1 Secretion

By binding bile acids and preventing their proximal absorption, Colesevelam increases the delivery of these signaling molecules to the distal gut, particularly the colon[8][10]. Here, the bile acids activate TGR5 (a G-protein coupled receptor) located on the surface of enteroendocrine L-cells[8][10][11].

Activation of TGR5 stimulates the secretion of glucagon-like peptide-1 (GLP-1)[8][10]. GLP-1 is a powerful incretin hormone with multiple anti-diabetic actions:

-

Enhances glucose-dependent insulin secretion from pancreatic β-cells.

-

Suppresses glucagon secretion from pancreatic α-cells.

-

Slows gastric emptying, reducing postprandial glucose excursions.

-

Promotes satiety.

Animal studies have demonstrated that Colesevelam increases portal GLP-1 levels and that this effect is mediated by TGR5[8][10]. This TGR5/GLP-1 signaling pathway is crucial for Colesevelam's ability to suppress hepatic glycogenolysis, thereby reducing hepatic glucose production and improving glycemic control[8][10][11].

Caption: Colesevelam's mechanism for improving glycemic control via TGR5/GLP-1.

Quantitative Data Summary

The therapeutic efficacy of Colesevelam is substantiated by consistent quantitative effects on key metabolic parameters.

| Parameter | Typical Effect with Colesevelam (3.75 g/day ) | Reference |

| LDL-Cholesterol | 10% to 19% reduction | [3][6] |

| Total Cholesterol | 5% to 7% reduction | [3] |

| Hemoglobin A1c (HbA1c) | 0.5% absolute reduction (in T2DM) | [12] |

| Fecal Bile Acid Excretion | >300% increase | [3][6] |

| Triglycerides | May cause a slight increase | [2] |

Key Experimental Protocols

Validating the mechanism of action of bile acid sequestrants like Colesevelam relies on specific and reproducible experimental workflows.

Protocol: In Vitro Bile Acid Binding Assay

This assay quantifies the capacity of Colesevelam to bind specific bile acids.

Objective: To determine the percentage of a specific bile acid bound by Colesevelam under simulated physiological conditions.

Methodology:

-

Preparation of Bile Acid Solutions: Prepare a 2 mM solution of a target bile acid (e.g., sodium glycocholate) in a 50 mM phosphate buffer (pH 6.5), simulating the duodenal environment[13][14].

-

Incubation: Add a precise weight of Colesevelam (e.g., 10 mg) to a known volume (e.g., 1 mL) of the bile acid solution. A control tube containing only the bile acid solution is run in parallel[14].

-

Equilibration: Incubate the tubes in a shaking water bath at 37°C for 1-2 hours to allow binding to reach equilibrium[14][15].

-

Separation: Centrifuge the tubes at high speed (e.g., 10,000 x g) for 30-40 minutes to pellet the insoluble Colesevelam-bile acid complex[13].

-

Quantification: Carefully collect the supernatant, which contains the unbound bile acid. Analyze the concentration of the bile acid in the supernatant using High-Performance Liquid Chromatography (HPLC) or a commercial enzymatic total bile acid assay kit[14][16].

-

Calculation: The percentage of bound bile acid is calculated using the formula: Bound (%) = [(Concentration in Control - Concentration in Sample) / Concentration in Control] x 100[14]

Sources

- 1. Colesevelam - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. bjcardio.co.uk [bjcardio.co.uk]

- 3. researchgate.net [researchgate.net]

- 4. Colesevelam - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

- 6. Colesevelam for type 2 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 7. lipidcenter.com [lipidcenter.com]

- 8. Atypical Mechanism of Glucose Modulation by Colesevelam in Patients with Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Colesevelam hydrochloride: evidence for its use in the treatment of hypercholesterolemia and type 2 diabetes mellitus with insights into mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]

- 10. journals.physiology.org [journals.physiology.org]

- 11. journals.physiology.org [journals.physiology.org]

- 12. diabetesjournals.org [diabetesjournals.org]

- 13. In Vitro Binding Capacity of Bile Acids by Defatted Corn Protein Hydrolysate - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ijseas.com [ijseas.com]

- 15. Bile Acid Sequestrants Based on Natural and Synthetic Gels - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Total Bile Acid Assays [cellbiolabs.com]

The Indirect Modulation of Farnesoid X Receptor (FXR) Signaling by Colesevelam: A Technical Guide

This guide provides an in-depth technical exploration of the mechanisms by which colesevelam, a second-generation bile acid sequestrant, indirectly modulates the farnesoid X receptor (FXR) signaling pathway. Designed for researchers, scientists, and drug development professionals, this document elucidates the core molecular interactions, provides detailed experimental protocols for their investigation, and presents quantitative data to support the scientific narrative.

Introduction: The Enterohepatic Circulation and the Central Role of FXR

The farnesoid X receptor (FXR), a member of the nuclear receptor superfamily, is a critical regulator of bile acid, lipid, and glucose homeostasis[1]. Primarily expressed in the liver and intestine, FXR functions as an endogenous sensor for bile acids[2]. The enterohepatic circulation, a highly efficient process, facilitates the recycling of bile acids from the intestine back to the liver, ensuring a stable bile acid pool for digestive and metabolic functions. This intricate system is tightly regulated by FXR signaling.

Upon binding to bile acids in the enterocytes of the terminal ileum, FXR is activated and induces the expression of Fibroblast Growth Factor 19 (FGF19; FGF15 in rodents)[3][4][5]. FGF19 is then secreted into the portal circulation and travels to the liver, where it binds to its receptor, FGFR4, on hepatocytes. This interaction triggers a signaling cascade that ultimately suppresses the expression of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in the classical pathway of bile acid synthesis from cholesterol[3][4]. In the liver, direct activation of FXR by bile acids also contributes to the suppression of CYP7A1 through the induction of the Small Heterodimer Partner (SHP), a transcriptional repressor[5][6]. This negative feedback loop is essential for maintaining bile acid homeostasis and preventing their cytotoxic accumulation.

Colesevelam: Mechanism of Action as a Bile Acid Sequestrant

Colesevelam hydrochloride is a non-absorbed, hydrogel polymer with a high affinity and specificity for binding bile acids in the intestinal lumen[3][7]. Unlike first-generation bile acid sequestrants, colesevelam's unique structure allows for more potent bile acid binding at lower doses[3]. By forming an insoluble complex with bile acids, colesevelam prevents their reabsorption in the terminal ileum and promotes their fecal excretion[8][9]. This interruption of the enterohepatic circulation of bile acids is the primary mechanism through which colesevelam exerts its therapeutic effects, most notably the lowering of low-density lipoprotein cholesterol (LDL-C)[7].

The Indirect Cascade: How Colesevelam Modulates FXR Signaling

The sequestration of intestinal bile acids by colesevelam initiates a cascade of events that indirectly but profoundly impacts FXR signaling in both the intestine and the liver.

Attenuation of Intestinal FXR Activation and Reduced FGF19 Secretion

By reducing the concentration of free bile acids in the ileum, colesevelam diminishes the pool of available ligands for FXR in enterocytes. This leads to a significant reduction in intestinal FXR activation[3][4]. A direct and critical consequence of this is the decreased transcription and secretion of FGF19[10][11]. Clinical studies have consistently demonstrated that treatment with colesevelam leads to a marked decrease in circulating FGF19 levels in both healthy individuals and patients with type 2 diabetes[12].

Disinhibition of Hepatic Bile Acid Synthesis

The reduction in circulating FGF19 levels, coupled with the decreased return of bile acids to the liver, alleviates the negative feedback on CYP7A1. The diminished FGF19 signal to hepatic FGFR4, along with reduced direct activation of hepatic FXR, leads to the robust upregulation of CYP7A1 expression and activity[3]. This increase in the rate-limiting enzyme of bile acid synthesis drives the conversion of hepatic cholesterol into new bile acids to replenish the pool, thereby lowering intracellular cholesterol levels and subsequently increasing the expression of LDL receptors and the clearance of LDL-C from the circulation.

The following diagram illustrates the indirect modulation of the FXR signaling pathway by colesevelam.

Caption: Colesevelam's indirect modulation of FXR signaling.

Experimental Workflows for Investigating Colesevelam's Effects on FXR Signaling

To quantitatively assess the impact of colesevelam on the FXR signaling pathway, a series of well-established experimental procedures can be employed. The following sections provide detailed protocols for key assays.

Quantification of Serum FGF19 Levels by ELISA

The measurement of circulating FGF19 provides a direct readout of the downstream effects of colesevelam on intestinal FXR activity.

Protocol: Human FGF19 Sandwich ELISA

This protocol is adapted from commercially available ELISA kits[13][14][15].

Materials:

-

Human FGF19 ELISA Kit (e.g., from R&D Systems, Eagle Biosciences, BioVendor, Abcam, Thermo Fisher Scientific)

-

Microplate reader capable of measuring absorbance at 450 nm

-

Pipettes and pipette tips

-

Wash buffer

-

Assay diluent

-

Substrate solution

-

Stop solution

-

Serum samples from subjects before and after colesevelam treatment

Procedure:

-

Reagent Preparation: Prepare all reagents, standards, and samples according to the kit manufacturer's instructions. It is recommended to run all samples and standards in duplicate.

-

Sample Preparation: Serum samples should be centrifuged to remove any particulate matter. A 2-fold dilution in the provided assay buffer is generally recommended for serum samples[16].

-

Assay Procedure: a. Add 100 µL of standards, controls, and prepared samples to the appropriate wells of the pre-coated microplate. b. Incubate for 1-2 hours at room temperature on a horizontal orbital microplate shaker. c. Aspirate each well and wash three to four times with 300-400 µL of wash buffer. After the final wash, remove any remaining wash buffer by inverting the plate and blotting it against clean paper towels. d. Add 100 µL of the biotinylated detection antibody to each well. e. Incubate for 1-2 hours at room temperature on the shaker. f. Repeat the wash step as described in 3c. g. Add 100 µL of streptavidin-HRP conjugate to each well. h. Incubate for 20-30 minutes at room temperature, protected from light. i. Repeat the wash step as described in 3c. j. Add 100 µL of substrate solution to each well and incubate for 10-20 minutes at room temperature in the dark. k. Add 100 µL of stop solution to each well. The color in the wells should change from blue to yellow.

-

Data Acquisition and Analysis: a. Read the absorbance of each well at 450 nm within 30 minutes of adding the stop solution. b. Generate a standard curve by plotting the mean absorbance for each standard on the y-axis against the concentration on the x-axis. c. Use the standard curve to determine the concentration of FGF19 in the unknown samples.

The following diagram outlines the experimental workflow for FGF19 ELISA.

Caption: Experimental workflow for FGF19 ELISA.

Analysis of FXR Target Gene Expression by qPCR

Quantitative real-time PCR (qPCR) is a sensitive method to measure changes in the mRNA expression of FXR target genes in response to colesevelam treatment. Key genes of interest include CYP7A1 and SHP.

Protocol: Quantitative Real-Time PCR (qPCR)

Materials:

-

RNA extraction kit

-

cDNA synthesis kit

-

SYBR Green qPCR master mix

-

qPCR instrument

-

Forward and reverse primers for target genes (CYP7A1, SHP) and a housekeeping gene (e.g., GAPDH, ACTB)

-

Tissue samples (e.g., liver biopsies) or isolated cells (e.g., hepatocytes)

Procedure:

-

RNA Extraction: Isolate total RNA from tissue or cell samples using a commercially available kit according to the manufacturer's protocol. Assess RNA quality and quantity using a spectrophotometer.

-

cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into cDNA using a cDNA synthesis kit.

-

qPCR Reaction Setup: a. Prepare a master mix containing SYBR Green master mix, forward and reverse primers (final concentration of 200-500 nM each), and nuclease-free water. b. Add the master mix to qPCR plates/tubes. c. Add diluted cDNA to the respective wells. d. Run the reaction in triplicate for each sample and gene.

-

qPCR Cycling Conditions (example):

-

Initial denaturation: 95°C for 3-10 minutes

-

40 cycles of:

-

Denaturation: 95°C for 15 seconds

-

Annealing/Extension: 60°C for 1 minute

-

-

Melting curve analysis

-

-

Data Analysis: a. Determine the cycle threshold (Ct) for each reaction. b. Normalize the Ct values of the target genes to the Ct value of the housekeeping gene (ΔCt). c. Calculate the fold change in gene expression using the 2-ΔΔCt method.

Table 1: Human Primer Sequences for qPCR

| Gene | Forward Primer (5' to 3') | Reverse Primer (5' to 3') | Source(s) |

| CYP7A1 | CAAGCAAACACCATTCCAGCGAC | ATAGGATTGCCTTCCAAGCTGAC | [17] |

| SHP | AACATTCTCCCGTTTGACCAC | Not specified in search results | [18] |

| GAPDH | Not specified in search results | Not specified in search results |

Note: It is crucial to validate primer efficiency and specificity before use. Primer sequences for SHP and GAPDH should be obtained from reliable sources and validated.

Quantification of Bile Acids by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the accurate quantification of individual bile acid species in biological matrices such as serum, plasma, and feces[19][20][21][22][23].

Protocol: Bile Acid Extraction and LC-MS/MS Analysis

This protocol is a generalized workflow based on published methods[19][21][22].

Materials:

-

LC-MS/MS system (e.g., triple quadrupole)

-

C18 reversed-phase column

-

Methanol, acetonitrile, water (LC-MS grade)

-

Formic acid or ammonium acetate

-

Internal standards (deuterated bile acids)

-

Biological samples (serum, plasma, or fecal homogenates)

Procedure:

-

Sample Preparation (Serum/Plasma): a. Thaw samples on ice. b. To 20-50 µL of sample, add 4 volumes of ice-cold methanol containing a mixture of deuterated internal standards. c. Vortex for 10 minutes at 4°C. d. Centrifuge at high speed (e.g., 14,000 x g) for 20 minutes at 4°C to precipitate proteins. e. Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen or in a vacuum concentrator. f. Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase (e.g., 50:50 methanol:water).

-

Sample Preparation (Feces): a. Lyophilize and weigh a portion of the fecal sample. b. Homogenize the dried sample in an extraction solvent (e.g., methanol or methanol/acetonitrile) containing internal standards. c. Centrifuge to pellet insoluble material. d. Process the supernatant as described for serum/plasma from step 1e.

-

LC-MS/MS Analysis: a. Inject the reconstituted sample onto the LC-MS/MS system. b. Separate the bile acids using a gradient elution on a C18 column. Mobile phases typically consist of water and an organic solvent (methanol or acetonitrile) with an additive like formic acid or ammonium acetate to improve ionization. c. Detect and quantify the individual bile acids using multiple reaction monitoring (MRM) in negative ion mode. Each bile acid will have a specific precursor-to-product ion transition.

-

Data Analysis: a. Generate calibration curves for each bile acid using authentic standards. b. Quantify the concentration of each bile acid in the samples by comparing their peak areas to those of the internal standards and the calibration curves.

Expected Quantitative Outcomes

The following table summarizes the expected changes in key biomarkers following colesevelam administration, based on data from clinical and preclinical studies.

Table 2: Summary of Expected Effects of Colesevelam on FXR Signaling Pathway Biomarkers

| Biomarker | Expected Change with Colesevelam | Method of Measurement | Representative Quantitative Data |

| Serum FGF19 | Decrease | ELISA | Fasting and postprandial FGF19 levels are significantly decreased with colesevelam treatment[11]. In patients with bile acid diarrhea, conventional bile acid sequestrants lowered median serum FGF19 by 28%[12]. |

| Serum 7α-hydroxy-4-cholesten-3-one (C4) | Increase | LC-MS/MS | C4 is a surrogate marker for bile acid synthesis. In patients with bile acid diarrhea, conventional sequestrants increased C4 levels by 58%[12]. A clinical trial of colesevelam showed a significant increase in serum C4 levels compared to placebo[10]. |

| Fecal Bile Acids | Increase | LC-MS/MS | Colesevelam treatment at 2.3 g/day and 3.8 g/day resulted in median increases in total fecal bile acid excretion of +324% and +316%, respectively[9]. |

| CYP7A1 mRNA Expression (Liver) | Increase | qPCR | While direct human liver expression data with colesevelam is limited, the significant increase in C4 strongly indicates upregulation of CYP7A1 activity[10][12]. In a murine model of alcohol-induced liver steatosis, colesevelam paradoxically reduced hepatic Cyp7a1 protein expression[24]. This highlights potential context-dependent effects. |

| SHP mRNA Expression (Liver) | Decrease or No Change | qPCR | The indirect nature of colesevelam's effect on hepatic FXR, which is primarily mediated by reduced bile acid return, would be expected to decrease SHP expression. |

| LDL-C | Decrease | Clinical Chemistry | Monotherapy with colesevelam leads to a dose-dependent reduction in LDL-C of 15-19%[8]. |

Conclusion: A Multifaceted Modulator of Metabolic Signaling

Colesevelam's role in the management of hypercholesterolemia and type 2 diabetes is underpinned by its profound, albeit indirect, influence on the FXR signaling pathway. By sequestering bile acids in the intestine, colesevelam initiates a signaling cascade that culminates in the upregulation of hepatic bile acid synthesis, a key mechanism for its lipid-lowering effects. The experimental workflows detailed in this guide provide a robust framework for researchers to investigate and quantify the intricate interplay between colesevelam, bile acid metabolism, and FXR signaling. A thorough understanding of these pathways is crucial for the continued development of targeted therapies for a range of metabolic diseases.

References

-

Bays, H. E., & Jones, P. H. (2007). Colesevelam hydrochloride: evidence for its use in the treatment of hypercholesterolemia and type 2 diabetes mellitus with insights into mechanism of action. Therapeutic Advances in Chronic Disease, 2(4), 241-259. [Link]

-

Shankar, S. S., & Steinberg, H. O. (2012). Atypical Mechanism of Glucose Modulation by Colesevelam in Patients with Type 2 Diabetes. Journal of Diabetes Science and Technology, 6(5), 1235-1241. [Link]

-

Camilleri, M., Acosta, A., Busciglio, I., Boldingh, A., Dyer, D., Zinsmeister, A. R., & Burton, D. (2020). Effects of Colesevelam on Bowel Symptoms, Biomarkers, and Colonic Mucosal Gene Expression in Patients With Bile Acid Diarrhea in a Randomized Trial. Clinical Gastroenterology and Hepatology, 18(10), 2244-2252.e3. [Link]

-

Staels, B., & Kuipers, F. (2007). Bile Acid Sequestrants and the Control of Cholesterol and Glucose Homeostasis. Current Opinion in Lipidology, 18(6), 634-640. [Link]

-

Bays, H. E. (2011). Colesevelam hydrochloride: Evidence for its use in the treatment of hypercholesterolemia and type 2 diabetes mellitus with insights into mechanism of action. ResearchGate. [Link]

-

Bruinsma, J. J., van der Zon, G. C., Rensen, P. C., & van Dijk, T. H. (2016). Improved glycemic control with colesevelam treatment in patients with type 2 diabetes is not directly associated with changes in bile acid metabolism. American Journal of Physiology-Endocrinology and Metabolism, 310(11), E934-E943. [Link]

-

Butt, A., Kuc, A., Moj D., Unterkofler, L., Laaber, S., Knuplez, E., ... & Marsche, G. (2021). Development and Validation of a Highly Sensitive LC-MS/MS Method for the Analysis of Bile Acids in Serum, Plasma, and Liver Tissue Samples. Metabolites, 11(10), 693. [Link]

-

Pattni, S., & Walters, J. R. (2016). Effects of conventional and a novel colonic-release bile acid sequestrant, A3384, on fibroblast growth factor 19 and bile acid metabolism in healthy volunteers and patients with bile acid diarrhoea. Alimentary Pharmacology & Therapeutics, 44(6), 594-604. [Link]

-

Eagle Biosciences. (n.d.). FGF-19 ELISA Assay Kit. Retrieved January 15, 2026, from [Link]

-

Potthoff, M. J., Boney-Montoya, J., Choi, M., He, T., & Kliewer, S. A. (2012). Colesevelam suppresses hepatic glycogenolysis by TGR5-mediated induction of GLP-1 action in DIO mice. American Journal of Physiology-Gastrointestinal and Liver Physiology, 302(8), G837-G845. [Link]

-

BioVendor. (n.d.). Human FGF-19 ELISA. Retrieved January 15, 2026, from [Link]

-

Saito, Y., Sato, K., & Taguchi, R. (2021). One-Pot Extraction and Quantification Method for Bile Acids in the Rat Liver by Capillary Liquid Chromatography Tandem Mass Spectrometry. ACS Omega, 6(12), 8205-8213. [Link]

-

Li, T., & Chiang, J. Y. (2012). Coordinated Actions of FXR and LXR in Metabolism: From Pathogenesis to Pharmacological Targets for Type 2 Diabetes. PPAR Research, 2012, 829875. [Link]

-

Xie, G., Wang, X., Huang, F., Zhao, A., Chen, W., Yan, J., ... & Jia, W. (2016). Quantification of bile acids: a mass spectrometry platform for studying gut microbe connection to metabolic diseases. Journal of Lipid Research, 57(8), 1537-1549. [Link]

-

ClinicalTrials.gov. (2019). Effect of the Sequestrant Colesevelam in Bile Acid Diarrhoea. Retrieved January 15, 2026, from [Link]

-

Agilent Technologies. (2023). A Refined LC/MS/MS Method Targeting Bile Acids from the Gut Microbiome. Retrieved January 15, 2026, from [Link]

-

Butt, A., Kuc, A., Moj D., Unterkofler, L., Laaber, S., Knuplez, E., ... & Marsche, G. (2021). List of bile acids included in the LC-MS/MS method for quantification. ResearchGate. [Link]

-

Camilleri, M., Vazquez-Roque, M., Carlson, P., Burton, D., Wong, B. S., & Zinsmeister, A. R. (2012). Pharmacogenetics of the Effects of Colesevelam on Colonic Transit in Irritable Bowel Syndrome with Diarrhea. The Journal of Neurogastroenterology and Motility, 18(2), 198-206. [Link]

-

Journal of Clinical Medicine Research. (2022). J Clin Med Res, 14(Suppl 1), 1-46. [Link]

-

Burke, S. K. (2015). Effects of Colesevelam HCl on Sterol and Bile Acid Excretion in Patients with Type IIa Hypercholesterolemia. ResearchGate. [Link]

-

Claudel, T., Staels, B., & Auwerx, J. (2005). The Farnesoid X receptor: a molecular link between bile acid and lipid and glucose metabolism. Arteriosclerosis, Thrombosis, and Vascular Biology, 25(10), 2020-2030. [Link]

-

Donovan, J. M., Stypinski, D., Stiles, M. R., Olson, T. A., & Burke, S. K. (2005). Effects of colesevelam HC1 on sterol and bile acid excretion in patients with type IIa hypercholesterolemia. Digestive Diseases and Sciences, 50(7), 1275-1283. [Link]

-

Chiang, J. Y. (2013). Bile acid signaling in lipid metabolism: Metabolomic and lipidomic analysis of lipid and bile acid markers linked to anti-obesity and anti-diabetes in mice. ResearchGate. [Link]

-

Hartmann, P., Seebauer, C. T., Mazagova, M., Horvath, A., Wang, Y., Llorente, C., ... & Schnabl, B. (2020). Colesevelam Reduces Ethanol-Induced Liver Steatosis in Humanized Gnotobiotic Mice. Nutrients, 12(11), 3377. [Link]

-

Datta, D., & Nair, S. (2008). Colesevelam – where does it fit into our clinical practice? The British Journal of Cardiology, 15(1), 35-39. [Link]

-

Ball, T. J., & Tricarico, P. M. (2017). Use of Combination Statin and Bile Acid Sequestrant Therapy to Treat Dyslipidemia. In Statins and Bile Acid Sequestrants (pp. 1-14). Springer, Cham. [Link]

-

Zhang, Y., & Wang, L. (2018). Metabolism regulation through the FXR pathway. ResearchGate. [Link]

-

Trabelsi, M. S., Daoudi, M., Prawitt, J., Ducastel, S., Touche, V., Defoort, C., ... & Staels, B. (2015). Farnesoid X Receptor Inhibits Glucagon-Like Peptide-1 Production by Enteroendocrine L-cells. Nature Communications, 6, 7629. [Link]

-

Prawitt, J., Caron, S., & Staels, B. (2011). Farnesoid X receptor deficiency improves glucose homeostasis in mouse models of obesity. The Journal of Clinical Investigation, 121(8), 3335-3345. [Link]

-

Lee, Y. K., & Lee, Y. J. (2020). Update on FXR Biology: Promising Therapeutic Target? International Journal of Molecular Sciences, 21(21), 8295. [Link]

-

Matsubara, T., Li, F., & Gonzalez, F. J. (2013). FXR signaling in the enterohepatic system. Molecular and Cellular Endocrinology, 368(1-2), 17-29. [Link]

-

Chiang, J. Y. (2009). Bile acids: regulation of synthesis. ResearchGate. [Link]

-

Li, T., & Chiang, J. Y. (2015). FGF19 from enterocytes changes bile acid metabolism in the small intestine. ResearchGate. [Link]

-

OriGene Technologies Inc. (n.d.). CYP7A1 Human qPCR Primer Pair (NM_000780). Retrieved January 15, 2026, from [Link]

-

Lu, Y., Liu, Y., Li, R., Niu, J., & Wang, J. (2020). Interactions Between Regulatory Variants in CYP7A1 Promoter and Enhancer Regions Regulate CYP7A1 Expression. Hepatology, 71(1), 294-309. [Link]

-

Zhang, Y., et al. (2021). Table S1 RT-PCR primers sequences. Cell Death & Disease, 12(1), 1-13. [Link]

-

BioRxiv. (2023). Table S1. Primer sequences used for qPCR. Retrieved January 15, 2026, from [Link]

-

An, Y., & Wang, Y. (2021). Farnesoid X Receptor as Target for Therapies to Treat Cholestasis-Induced Liver Injury. Cells, 10(8), 1846. [Link]

-

Zhang, Y., & Wang, L. (2018). β-Catenin regulation of farnesoid X receptor signaling and bile acid metabolism during murine cholestasis. ResearchGate. [Link]

Sources

- 1. Update on FXR Biology: Promising Therapeutic Target? [mdpi.com]

- 2. FXR signaling in the enterohepatic system - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Colesevelam hydrochloride: evidence for its use in the treatment of hypercholesterolemia and type 2 diabetes mellitus with insights into mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Colesevelam suppresses hepatic glycogenolysis by TGR5-mediated induction of GLP-1 action in DIO mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Use of Combination Statin and Bile Acid Sequestrant Therapy to Treat Dyslipidemia | Thoracic Key [thoracickey.com]

- 6. ahajournals.org [ahajournals.org]

- 7. bjcardio.co.uk [bjcardio.co.uk]

- 8. Bile Acid Sequestrants for Lipid and Glucose Control - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Effects of colesevelam HC1 on sterol and bile acid excretion in patients with type IIa hypercholesterolemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Effects of Colesevelam on Bowel Symptoms, Biomarkers, and Colonic Mucosal Gene Expression in Patients With Bile Acid Diarrhea in a Randomized Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Improved glycemic control with colesevelam treatment in patients with type 2 diabetes is not directly associated with changes in bile acid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Effects of conventional and a novel colonic-release bile acid sequestrant, A3384, on fibroblast growth factor 19 and bile acid metabolism in healthy volunteers and patients with bile acid diarrhoea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Human FGF-19 Quantikine ELISA DF1900: R&D Systems [rndsystems.com]

- 14. tokyofuturestyle.com [tokyofuturestyle.com]

- 15. documents.thermofisher.com [documents.thermofisher.com]

- 16. eaglebio.com [eaglebio.com]

- 17. origene.com [origene.com]

- 18. thno.org [thno.org]

- 19. mdpi.com [mdpi.com]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Quantification of bile acids: a mass spectrometry platform for studying gut microbe connection to metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 22. agilent.com [agilent.com]

- 23. researchgate.net [researchgate.net]

- 24. mdpi.com [mdpi.com]

An In-Depth Technical Guide to In Vitro TGR5 Receptor Activation by Colesevelam

This guide provides a comprehensive overview of the in vitro methodologies used to characterize the activation of the Takeda G protein-coupled receptor 5 (TGR5) by the bile acid sequestrant, Colesevelam. It is intended for researchers, scientists, and drug development professionals seeking to understand and replicate key experiments in this area.

Introduction: The TGR5 Receptor and Colesevelam

The Takeda G protein-coupled receptor 5 (TGR5), also known as G protein-coupled bile acid receptor 1 (GPBAR1), has emerged as a significant therapeutic target for metabolic diseases.[1][2][3] As a cell surface receptor for bile acids, TGR5 activation triggers a cascade of intracellular signaling events with beneficial effects on glucose homeostasis, energy expenditure, and inflammation.[2][4][5]

Colesevelam is a second-generation bile acid sequestrant initially developed to lower low-density lipoprotein (LDL) cholesterol.[6][7] It functions as a non-absorbable polymer that binds bile acids in the intestine, preventing their reabsorption.[7] Subsequent research has revealed that Colesevelam also improves glycemic control in patients with type 2 diabetes.[8][9] This effect is, in part, attributed to the activation of TGR5 by the Colesevelam-bile acid complex.[8][10] In vitro studies have been instrumental in demonstrating that bile acids, even when bound to Colesevelam, can activate TGR5 and initiate its downstream signaling pathways.[10][11][12][13][14][15]

Core Mechanism: TGR5 Signaling Cascade

TGR5 is a Gs protein-coupled receptor.[16] Upon agonist binding, the Gαs subunit dissociates and activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[1][4][16] This elevation in cAMP is a primary and quantifiable indicator of TGR5 activation.[17] cAMP, in turn, activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, including the cAMP response element-binding protein (CREB), leading to changes in gene expression.[17][18]

In specific cell types, such as intestinal L-cells, TGR5 activation and the subsequent cAMP increase stimulate the secretion of glucagon-like peptide-1 (GLP-1), a key incretin hormone involved in glucose regulation.[8][10]

Figure 1: TGR5 Signaling Pathway Activated by Colesevelam-Bile Acid Complex.

In Vitro Methodologies for Assessing TGR5 Activation

A robust in vitro assessment of TGR5 activation by Colesevelam involves a multi-tiered approach, starting from direct measurement of the primary signaling messenger, cAMP, to reporter gene assays that quantify downstream transcriptional events.

Cell Line Selection and Preparation

The choice of cell line is critical for a successful in vitro study. Commonly used cell lines include:

-

HEK293 (Human Embryonic Kidney 293) or CHO (Chinese Hamster Ovary) cells: These are workhorse cell lines for GPCR studies due to their robust growth characteristics and low endogenous GPCR expression. They are typically transiently or stably transfected with a plasmid encoding the human TGR5 receptor.[16]

-

Intestinal Endocrine L-cell lines (e.g., GLUTag, NCI-H716): These cell lines endogenously express TGR5 and are valuable for studying the downstream physiological effects of TGR5 activation, such as GLP-1 secretion.

Protocol: Transient Transfection of HEK293 Cells with TGR5

-

Cell Culture: Culture HEK293 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

-

Seeding: Seed cells into 96-well plates at a density that will result in 70-80% confluency on the day of transfection.

-

Transfection:

-

Prepare a DNA-lipid complex using a commercially available transfection reagent (e.g., Lipofectamine) and a plasmid encoding human TGR5.

-

Incubate the complex at room temperature for 20-30 minutes.

-

Add the complex to the cells and incubate for 24-48 hours before performing the assay.

-

Quantification of Intracellular cAMP Levels

Direct measurement of intracellular cAMP is a primary and highly sensitive method to confirm TGR5 activation. Homogeneous Time-Resolved Fluorescence (HTRF) assays are widely used for this purpose due to their high throughput and no-wash format.[19][20][21]

Protocol: HTRF cAMP Assay

-

Cell Stimulation:

-

After the transfection period, replace the culture medium with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.[20][22]

-

Add varying concentrations of the Colesevelam-bile acid complex or a known TGR5 agonist (e.g., INT-777, Oleanolic Acid) as a positive control.[16][18][23][24] Incubate for the desired time (typically 30-60 minutes) at room temperature.[20][21]

-

-

Cell Lysis and Detection:

-

Data Acquisition:

Data Presentation: HTRF cAMP Assay Results

| Compound | EC50 (nM) | Maximum Fold Induction over Basal |

| Positive Control (e.g., INT-777) | 50 | 15 |

| Colesevelam-Taurocholic Acid | 250 | 10 |

| Colesevelam Alone | >10,000 | No significant induction |

| Taurocholic Acid Alone | 800 | 8 |

Note: The above data is illustrative. Actual values will vary depending on the specific bile acid used and experimental conditions.

Reporter Gene Assays

Reporter gene assays provide a robust method to measure the transcriptional consequences of TGR5 activation.[26][27][28] These assays typically utilize a reporter gene (e.g., luciferase or secreted alkaline phosphatase - SEAP) under the control of a cAMP Response Element (CRE).[26][27]

Protocol: CRE-Luciferase Reporter Gene Assay

-

Co-transfection: Co-transfect HEK293 cells with the TGR5 expression plasmid and a CRE-luciferase reporter plasmid. A plasmid expressing a constitutively active reporter (e.g., Renilla luciferase) can be included for normalization.

-

Cell Stimulation: 24-48 hours post-transfection, treat the cells with the Colesevelam-bile acid complex or control compounds for 4-6 hours.

-

Lysis and Luminescence Measurement:

-

Lyse the cells and add the luciferase substrate.

-

Measure the luminescence using a luminometer.

-

Normalize the firefly luciferase signal to the Renilla luciferase signal to account for variations in transfection efficiency and cell number.

-

Figure 2: Workflow for a CRE-Luciferase Reporter Gene Assay.

Trustworthiness and Self-Validating Systems

To ensure the scientific integrity of the in vitro studies, a series of controls must be included:

-

Positive Control: A known potent and selective TGR5 agonist (e.g., INT-777) should be used to establish the maximum response of the assay system.[16][29]

-

Negative Controls:

-

Cells transfected with an empty vector to confirm that the observed response is TGR5-dependent.

-

Colesevelam alone (without bile acids) to demonstrate that the polymer itself does not activate the receptor.[10]

-

Bile acid alone to establish a baseline for comparison with the Colesevelam-bile acid complex.[10]

-

-

Vehicle Control: The solvent used to dissolve the test compounds should be tested alone to rule out any non-specific effects.

-

Dose-Response Curves: Generating full dose-response curves allows for the determination of key pharmacological parameters such as EC50 (the concentration that produces 50% of the maximal response) and Emax (the maximum effect).

Conclusion

The in vitro methodologies described in this guide provide a robust framework for characterizing the activation of the TGR5 receptor by Colesevelam. By combining direct measurements of the second messenger cAMP with downstream reporter gene assays, researchers can gain a comprehensive understanding of the molecular mechanisms underlying the therapeutic benefits of this bile acid sequestrant. The inclusion of rigorous controls and a self-validating experimental design is paramount to ensuring the accuracy and reproducibility of the findings.

References

-

Guo, C., Chen, W. D., & Wang, Y. D. (2016). TGR5, Not Only a Metabolic Regulator. Frontiers in Physiology, 7, 646. [Link]

-

Potthoff, M. J., Potts, A., He, T., Duarte, J. A. G., Taussig, R., Mangelsdorf, D. J., Kliewer, S. A., & Burgess, S. C. (2013). Colesevelam suppresses hepatic glycogenolysis by TGR5-mediated induction of GLP-1 action in DIO mice. American Journal of Physiology-Gastrointestinal and Liver Physiology, 304(4), G371–G380. [Link]

-

Li, X., Wang, C., & Ji, Z. (2010). Luciferase Reporter Assay System for Deciphering GPCR Pathways. Current Chemical Genomics, 4, 84–91. [Link]

-

Sharma, S., & Taliyan, R. (2015). Atypical Mechanism of Glucose Modulation by Colesevelam in Patients with Type 2 Diabetes. Diabetes, Metabolic Syndrome and Obesity: Targets and Therapy, 8, 333–338. [Link]

-

Finn, P. D., & Cunnane, S. C. (2017). TGR5 Signaling in Hepatic Metabolic Health. Hepatology Communications, 1(7), 617–629. [Link]

-

BioKB. (n.d.). Colesevelam suppresses hepatic glycogenolysis by TGR5-mediated induction of GLP-1 action in DIO mice | Gastrointestinal and Liver Physiology. [Link]

-

MDPI. (2023). Structure-Based Insights into TGR5 Activation by Natural Compounds: Therapeutic Implications and Emerging Strategies for Obesity Management. International Journal of Molecular Sciences, 24(13), 10839. [Link]

-

Bays, H. E., & Goldberg, R. B. (2011). Colesevelam hydrochloride: evidence for its use in the treatment of hypercholesterolemia and type 2 diabetes mellitus with insights into mechanism of action. Expert Opinion on Pharmacotherapy, 12(16), 2547–2560. [Link]

-

American Physiological Society. (2012). Colesevelam suppresses hepatic glycogenolysis by TGR5-mediated induction of GLP-1 action in DIO mice. American Journal of Physiology-Gastrointestinal and Liver Physiology, 304(4), G371-G380. [Link]

-

University of Texas Southwestern Medical Center. (2013). Colesevelam suppresses hepatic glycogenolysis by TGR5-mediated induction of GLP-1 action in DIO mice. American Journal of Physiology-Gastrointestinal and Liver Physiology, 304(4), G371–G380. [Link]

-

Signosis. (n.d.). GPCR Luciferase Reporter Cell Lines. [Link]

-

Semantic Scholar. (n.d.). Mechanism of action of the bile acid receptor TGR5 in obesity. [Link]

-

Ullmer, C., Alvarez-Sanchez, R., Sprecher, U., Raab, S., Sewing, S., & Guba, W. (2013). TGR5 Activation Promotes Stimulus-Secretion Coupling of Pancreatic β-Cells via a PKA-Dependent Pathway. PLoS ONE, 8(11), e81028. [Link]

-

Molecular Devices. (n.d.). HTRF cAMP dynamic 2 and IP-One assays on the SpectraMax M5e reader. [Link]

-

Potthoff, M. J., Potts, A., He, T., Duarte, J. A., Taussig, R., Mangelsdorf, D. J., Kliewer, S. A., & Burgess, S. C. (2013). Colesevelam suppresses hepatic glycogenolysis by TGR5-mediated induction of GLP-1 action in DIO mice. American journal of physiology. Gastrointestinal and liver physiology, 304(4), G371–G380. [Link]

-

Li, T., & Chiang, J. Y. L. (2020). Bile acid receptors FXR and TGR5 signaling in fatty liver diseases and therapy. Expert Opinion on Therapeutic Targets, 24(4), 279–289. [Link]

-

Revvity. (2024, June 11). How to run a cAMP HTRF assay [Video]. YouTube. [Link]

-

Potthoff, M. J., Potts, A., He, T., Duarte, J. A., Taussig, R., Mangelsdorf, D. J., Kliewer, S. A., & Burgess, S. C. (2013). Colesevelam suppresses hepatic glycogenolysis by TGR5-mediated induction of GLP-1 action in DIO mice. American journal of physiology. Gastrointestinal and liver physiology, 304(4), G371–G380. [Link]

-

Pellicciari, R., Gioiello, A., Macchiarulo, A., Thomas, C., Rosatelli, E., Natalini, B., Sardella, R., Pruzanski, M., Roda, A., & Auwerx, J. (2008). Novel potent and selective bile acid derivatives as TGR5 agonists: biological screening, structure-activity relationships, and molecular modeling studies. Journal of medicinal chemistry, 51(14), 4225–4237. [Link]

-

Pols, T. W., Noriega, L. G., Nomura, M., Auwerx, J., & Schoonjans, K. (2011). The bile acid membrane receptor TGR5 as an emerging target in metabolism and inflammation. Journal of hepatology, 54(6), 1263–1272. [Link]

-

Walters, J. R. F., & Johnston, I. M. (2017). Modulating Bile Acid Pathways and TGR5 Receptors for Treating Liver and GI Diseases. Current gastroenterology reports, 19(11), 58. [Link]

-

ResearchGate. (n.d.). Synthetic intestinally targeted TGR5 agonists. [Link]

-

Lang, A., Karkossa, I., Weidlich, S., Nimptsch, A., Aust, G., & Beindorff, N. (2022). Colesevelam ameliorates non-alcoholic steatohepatitis and obesity in mice. Scientific reports, 12(1), 1259. [Link]

-

O'Leary, J. G., Bajaj, J. S., & Garcia-Tsao, G. (2020). Circulating Bile Acids in Liver Failure Activate TGR5 and Induce Monocyte Dysfunction. Hepatology (Baltimore, Md.), 71(5), 1767–1781. [Link]

-

Kumar, D. P., Rajagopal, S., Mahavadi, S., Mirshahi, F., Grider, J. R., Murthy, K. S., & Sanyal, A. J. (2012). Activation of transmembrane bile acid receptor TGR5 modulates pancreatic islet α cells to promote glucose homeostasis. The Journal of biological chemistry, 287(32), 26507–26517. [Link]

-

Potthoff, M. J., Potts, A., He, T., Duarte, J. A., Taussig, R., Mangelsdorf, D. J., Kliewer, S. A., & Burgess, S. C. (2013). Colesevelam suppresses hepatic glycogenolysis by TGR5-mediated induction of GLP-1 action in DIO mice. American journal of physiology. Gastrointestinal and liver physiology, 304(4), G371–G380. [Link]

-

MDPI. (2022). Activation of the G Protein-Coupled Bile Acid Receptor TGR5 Modulates the HCP5/miR-139-5p/DDIT4 Axis to Antagonize Cervical Cancer Progression. International Journal of Molecular Sciences, 23(19), 11622. [Link]

-

ResearchGate. (n.d.). Novel Potent and Selective Bile Acid Derivatives as TGR5 Agonists: Biological Screening, Structure−Activity Relationships, and Molecular Modeling Studies. [Link]

-

PubMed. (2015). Comparative evaluation of in vitro efficacy of colesevelam hydrochloride tablets. Drug development and industrial pharmacy, 41(10), 1641–1646. [Link]

-

Walsh Medical Media. (2017). In vitro Bioequivalence Studies in Tablet Formulation Containing 625 mg of Colesevelam Hydrochlorides. Journal of Bioequivalence & Bioavailability, 9(1). [Link]

Sources

- 1. journals.physiology.org [journals.physiology.org]

- 2. The bile acid membrane receptor TGR5 as an emerging target in metabolism and inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. caymanchem.com [caymanchem.com]

- 6. Colesevelam hydrochloride: evidence for its use in the treatment of hypercholesterolemia and type 2 diabetes mellitus with insights into mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]

- 7. walshmedicalmedia.com [walshmedicalmedia.com]

- 8. Atypical Mechanism of Glucose Modulation by Colesevelam in Patients with Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Colesevelam ameliorates non-alcoholic steatohepatitis and obesity in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. journals.physiology.org [journals.physiology.org]

- 11. journals.physiology.org [journals.physiology.org]

- 12. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

- 13. journals.physiology.org [journals.physiology.org]

- 14. Colesevelam suppresses hepatic glycogenolysis by TGR5-mediated induction of GLP-1 action in DIO mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Colesevelam suppresses hepatic glycogenolysis by TGR5-mediated induction of GLP-1 action in DIO mice - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Frontiers | TGR5, Not Only a Metabolic Regulator [frontiersin.org]

- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 18. Structure-Based Insights into TGR5 Activation by Natural Compounds: Therapeutic Implications and Emerging Strategies for Obesity Management [mdpi.com]

- 19. revvity.com [revvity.com]

- 20. Assay in Summary_ki [bdb99.ucsd.edu]

- 21. m.youtube.com [m.youtube.com]

- 22. HTRF cAMP dynamic 2 and IP-One assays on the SpectraMax M5e reader [moleculardevices.com]

- 23. TGR5 Activation Promotes Stimulus-Secretion Coupling of Pancreatic β-Cells via a PKA-Dependent Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. mdpi.com [mdpi.com]

- 25. documents.thermofisher.com [documents.thermofisher.com]

- 26. Luciferase Reporter Assay for Deciphering GPCR Pathways [promega.sg]

- 27. Luciferase Reporter Assay System for Deciphering GPCR Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 28. promega.com [promega.com]

- 29. Activation of Transmembrane Bile Acid Receptor TGR5 Modulates Pancreatic Islet α Cells to Promote Glucose Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Colesevelam's Modulation of Incretin and GLP-1 Secretion

This guide provides a comprehensive technical overview of the mechanisms by which colesevelam, a bile acid sequestrant, influences the secretion of incretin hormones, with a primary focus on glucagon-like peptide-1 (GLP-1). It is intended for researchers, scientists, and drug development professionals engaged in metabolic disease research.

Introduction: The Incretin Effect and the Role of GLP-1

The incretin effect is a physiological phenomenon characterized by the enhanced secretion of insulin following oral glucose administration compared to an equivalent intravenous glucose infusion. This effect is primarily mediated by two gut-derived hormones: GLP-1 and glucose-dependent insulinotropic polypeptide (GIP). GLP-1, secreted from enteroendocrine L-cells in the distal ileum and colon, plays a pivotal role in glucose homeostasis. Its functions include stimulating glucose-dependent insulin secretion, suppressing glucagon release, delaying gastric emptying, and promoting satiety. Consequently, the modulation of endogenous GLP-1 secretion presents a compelling therapeutic strategy for type 2 diabetes and other metabolic disorders.

Colesevelam: Beyond Cholesterol Reduction

Colesevelam hydrochloride is a non-absorbed, polymer-based bile acid sequestrant approved for the treatment of hypercholesterolemia.[1][2] Beyond its lipid-lowering effects, colesevelam has been shown to improve glycemic control in patients with type 2 diabetes.[3] This has spurred significant research into its glucose-lowering mechanisms, with a substantial body of evidence pointing towards its influence on incretin hormone secretion.[3][4][5][6]

The prevailing hypothesis is that by binding bile acids in the intestine, colesevelam alters the signaling pathways that regulate GLP-1 release from L-cells. This guide will delve into the two primary, and somewhat interconnected, pathways implicated in this process: the activation of the Takeda G-protein-coupled receptor 5 (TGR5) and the modulation of the Farnesoid X receptor (FXR).

The Dual Mechanism of Colesevelam-Mediated GLP-1 Secretion

The effect of colesevelam on GLP-1 secretion is not attributed to a single, direct action but rather to the perturbation of the complex signaling network governed by bile acids in the gut.

TGR5 Activation: A Key Driver of GLP-1 Release

TGR5, a G-protein-coupled receptor, is expressed on the surface of various cells, including enteroendocrine L-cells.[5][7] Bile acids are the natural ligands for TGR5.[7] When bile acids bind to TGR5 on L-cells, they initiate a signaling cascade that leads to the secretion of GLP-1.[7][8][9] This process is thought to involve the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (camp) levels, and potentially the mobilization of intracellular calcium.[8][10][11]

Colesevelam, by sequestering bile acids, increases the concentration of bile acids in the distal gut where L-cells are abundant.[8] In-vitro studies have shown that bile acids complexed with colesevelam can still activate TGR5, leading to a sustained signaling cascade.[12][13][14][15][16] This prolonged activation of TGR5 in the colon is believed to be a significant contributor to the observed increase in GLP-1 levels following colesevelam administration.[12][13][14][15][16]

Figure 2: In-Vitro GLP-1 Secretion Assay Workflow.

Data Presentation and Interpretation

The results of the in-vitro experiment can be summarized in a table to facilitate comparison between different treatment groups.

| Treatment Group | GLP-1 Secretion (pmol/mg protein) | Fold Change vs. Control |

| Control (KRBB) | 1.5 ± 0.2 | 1.0 |

| Taurocholic Acid (100 µM) | 4.2 ± 0.5 | 2.8 |

| Colesevelam (1 mg/mL) | 1.7 ± 0.3 | 1.1 |

| Colesevelam (1 mg/mL) + Taurocholic Acid (100 µM) | 6.8 ± 0.7 | 4.5 |

Data are presented as mean ± standard deviation and are hypothetical.

The hypothetical data in the table above would suggest that while taurocholic acid alone stimulates GLP-1 secretion, the complex of colesevelam and taurocholic acid results in a significantly more potent stimulation. This would support the hypothesis that colesevelam enhances the effect of bile acids on L-cells, likely through the sustained activation of TGR5.

Discussion of Conflicting Evidence and Future Directions